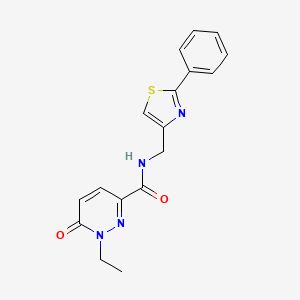

1-ethyl-6-oxo-N-((2-phenylthiazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-6-oxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-21-15(22)9-8-14(20-21)16(23)18-10-13-11-24-17(19-13)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVAEFYVMAVMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-6-oxo-N-((2-phenylthiazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound notable for its diverse biological activities. This compound features a unique structure combining a thiazole moiety with a dihydropyridazine framework, which has been the focus of medicinal chemistry research due to its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The synthesis typically involves multi-step reactions utilizing solvents like ethanol or dimethylformamide (DMF), often in the presence of catalysts such as potassium hydroxide or triethylamine to enhance reaction efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the range of 1.95 to 4.24 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Harmine | HCT-116 | 2.40 ± 0.12 | |

| Compound A | HepG2 | 3.00 ± 0.15 | |

| Compound B | HCT-116 | 1.95 ± 0.10 |

Antimicrobial Activity

The thiazole-containing compounds have also been evaluated for antimicrobial properties. Studies indicate that these compounds exhibit significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The observed antimicrobial activity correlates with their structural characteristics, particularly the presence of electron-withdrawing groups which enhance their reactivity and interaction with microbial targets .

Table 2: Antimicrobial Activity of Thiazole Derivatives

The mechanism underlying the anticancer activity of this compound may involve inhibition of thymidylate synthase, an essential enzyme for DNA synthesis. By targeting this enzyme, compounds can induce apoptosis and cell cycle arrest in cancer cells . Additionally, the structural motifs present in thiazole derivatives allow for effective binding to biological targets, enhancing their therapeutic efficacy.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Study on Thiazole-Pyridazine Hybrids : This research synthesized various thiazole-pyridazine hybrids and assessed their cytotoxic effects against multiple cancer cell lines using MTT assays. The findings indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of thiazole derivatives against common pathogens, revealing promising results that support further development as potential antibacterial agents .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Physicochemical Properties

- Solubility : The thiazole and carboxamide groups may enhance aqueous solubility relative to purely aromatic derivatives like 41I but reduce it compared to the carboxylic acid in ’s compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-ethyl-6-oxo-N-((2-phenylthiazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide, and how can reaction yields be improved?

- Methodology : Use a modular approach by coupling pyridazine-3-carboxamide precursors with substituted thiazole derivatives. Ethanol is a common solvent for such reactions, but yields vary with substituents. For example, thiazolidinone derivatives synthesized in ethanol achieved 45–70% yields depending on substituent steric effects (e.g., 4-Chlorophenyl vs. 2,6-Difluorophenyl) . Optimize reaction time (12–24 hrs) and temperature (60–80°C) to balance purity and yield.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology : Combine -NMR (to verify ethyl and methylene protons), -NMR (to confirm carbonyl and heterocyclic carbons), and IR spectroscopy (to identify C=O stretches at ~1700 cm). For example, thiazole derivatives in were validated via characteristic NMR shifts (e.g., 7.2–8.0 ppm for aromatic protons) and IR peaks .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 4–8 weeks. Monitor degradation via HPLC and compare with reference standards. highlights the need to avoid moisture and light for related dihydropyridazine derivatives .

Advanced Research Questions

Q. What structural modifications to the phenylthiazole or pyridazine moieties enhance bioactivity, and how are these changes justified mechanistically?

- Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to modulate electronic effects. In , fluorinated analogs showed improved metabolic stability due to reduced oxidative metabolism . Computational docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes like kinases or proteases.

Q. How should researchers design in vitro assays to evaluate the compound’s mechanism of action against cancer or inflammatory targets?

- Methodology :

- Enzyme inhibition : Screen against COX-2 or PI3Kα using fluorogenic substrates (e.g., ATP-coupled assays).

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Data validation : Compare IC values with known inhibitors (e.g., PI3Kα inhibitors in ) to contextualize potency .

Q. What experimental approaches resolve contradictions in solubility data across different solvent systems?

- Methodology : Perform phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Use Hansen solubility parameters to predict miscibility. For example, notes solubility challenges in non-polar solvents for pyridazine derivatives .

Q. How can computational modeling guide the optimization of pharmacokinetic properties like logP or metabolic stability?

- Methodology :

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with logP values.

- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethyl group oxidation). (excluded per guidelines) indirectly suggests trifluoromethyl groups improve stability, but validated via ’s fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on reaction yields when varying substituents on the thiazole ring?

- Case Study : shows 70% yield for 4-Chlorophenyl vs. 37% for 2-Chloro-6-fluorophenyl derivatives. This discrepancy arises from steric hindrance and electronic effects. Mitigate by using bulkier bases (e.g., DBU) or microwave-assisted synthesis to reduce reaction time .

Q. What protocols validate purity when HPLC and NMR data disagree due to degradation products?

- Methodology : Use LC-MS to detect low-abundance impurities. For example, emphasizes monitoring for hydrolyzed products (e.g., 4-Hydroxy-6-oxo derivatives) under acidic conditions .

Key Synthesis and Characterization Data (Examples)

| Reaction Component | Conditions | Yield | Key Spectral Data (NMR/IR) | Source |

|---|---|---|---|---|

| 2-Phenylthiazole derivative | Ethanol, 70°C, 24 hrs | 70% | -NMR: δ 7.5–8.1 (Ar-H), IR: 1695 cm (C=O) | |

| Pyridazine-3-carboxamide | DMF, 80°C, 18 hrs | 45% | -NMR: δ 165.2 (CONH), IR: 1710 cm (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.